molecular formula C20H22Cl2N2O4 B1682218 Fipexide hydrochloride CAS No. 34161-23-4

Fipexide hydrochloride

Cat. No.: B1682218
CAS No.: 34161-23-4
M. Wt: 425.3 g/mol
InChI Key: MVOWQBJZZKOQNU-UHFFFAOYSA-N
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Description

FIPEXIDE HYDROCHLORIDE is a psychoactive drug belonging to the piperazine chemical class. It was developed in Italy in 1983 and was primarily used in Italy and France for the treatment of senile dementia. it is no longer in common use due to undesirable side effects, including fever and hepatitis .

Scientific Research Applications

FIPEXIDE HYDROCHLORIDE has been used in various scientific research applications, including:

    Chemistry: It serves as a model compound for studying the reactivity of piperazine derivatives.

    Biology: It has been used to investigate the effects of psychoactive drugs on the central nervous system.

    Medicine: It was used in clinical trials for the treatment of senile dementia and other cognitive disorders.

    Industry: It has applications in the development of nootropic drugs and cognitive enhancers.

Safety and Hazards

Fipexide hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Fipexide hydrochloride has been shown to act as a chemical inducer in callus formation, shoot regeneration, and Agrobacterium infection . It can promote callus formations in rice, poplar, soybean, tomato, and cucumber . Therefore, it can be considered a useful tool for revealing the mechanisms of plant development and for use in plant transformation technologies .

Biochemical Analysis

Biochemical Properties

Fipexide hydrochloride reduces striatal adenylate cyclase activity . It has a positive effect on cognitive performance by dopaminergic neurotransmission . The exact mechanism of action for this compound remains somewhat elusive, but it is believed to function by elevating acetylcholine levels in the brain .

Cellular Effects

This compound has been extensively employed in laboratories to explore the effects of nootropics on the brain, particularly in enhancing cognition and memory . Both in vivo and in vitro studies have delved into its potential, with researchers investigating its influence .

Molecular Mechanism

The exact mechanism of action for this compound remains somewhat elusive, but it is believed to function by elevating acetylcholine levels in the brain . This surge in acetylcholine is thought to be responsible for the drug’s cognitive-enhancing effects . Additionally, this compound might also interact with other neurotransmitter systems .

Temporal Effects in Laboratory Settings

It is known that this compound has been used in studies for up to 15 days .

Dosage Effects in Animal Models

In animal models, this compound (10 mg/kg; orally; 5-10 days) completely abolishes the memory deficit produced by kindling in rats . It antagonized the amnestic effect of Pentylenetetrazole (PTZ) -kindling .

Metabolic Pathways

It is known that this compound reduces striatal adenylate cyclase activity , suggesting that it may interact with this enzyme.

Transport and Distribution

It is known that this compound is an orally active compound , suggesting that it is absorbed in the gastrointestinal tract and distributed throughout the body.

Subcellular Localization

Given its effects on adenylate cyclase activity , it may be localized to the cytoplasm where this enzyme is found.

Preparation Methods

FIPEXIDE HYDROCHLORIDE can be synthesized through a series of chemical reactions. The synthetic route involves the alkylation of piperazine with piperonyl chloride in the presence of cetrimonium bromide, followed by base-catalyzed treatment with 4-chlorophenoxyacetic acid. This process results in the formation of FIPEXIDE . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure the compound’s purity and yield .

Chemical Reactions Analysis

FIPEXIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

FIPEXIDE HYDROCHLORIDE is similar in action to other nootropic drugs such as piracetam and centrophenoxine. Chemically, it is an amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine, which plays a significant role in its effects . Its uniqueness lies in its specific chemical structure and its ability to modulate dopaminergic transmission .

Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Fipexide hydrochloride involves the condensation of 1-(2-pyridyl)piperazine with 2-chloroacetyl chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": ["1-(2-pyridyl)piperazine", "2-chloroacetyl chloride", "sodium hydroxide", "hydrochloric acid", "water"], "Reaction": [ "1. Dissolve 1-(2-pyridyl)piperazine in a mixture of water and sodium hydroxide.", "2. Add 2-chloroacetyl chloride dropwise to the solution while stirring at room temperature.", "3. Heat the reaction mixture at reflux for 6 hours.", "4. Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2-3.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Concentrate the organic layer and dissolve the residue in hydrochloric acid.", "7. Add water to the hydrochloric acid solution and adjust the pH to 2-3 with hydrochloric acid.", "8. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "9. Concentrate the organic layer and recrystallize the product from ethanol to obtain Fipexide hydrochloride as a white solid." ] }

CAS No.

34161-23-4

Molecular Formula

C20H22Cl2N2O4

Molecular Weight

425.3 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride

InChI

InChI=1S/C20H21ClN2O4.ClH/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18;/h1-6,11H,7-10,12-14H2;1H

InChI Key

MVOWQBJZZKOQNU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl.Cl

Canonical SMILES

C1CN(CC[NH+]1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl.[Cl-]

Appearance

Solid powder

34161-24-5
34161-23-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Attentil, BP 662, Fipexide HCl, Fipexide hydrochloride, Vigilor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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